Ethyl 5-hydroxydecanoate Ethyl 5-hydroxydecanoate Ethyl 5-hydroxydecanoate is flavor and Fragrance Chemical Compounds.
Brand Name: Vulcanchem
CAS No.: 75587-06-3
VCID: VC0527546
InChI: InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3
SMILES: CCCCCC(CCCC(=O)OCC)O
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol

Ethyl 5-hydroxydecanoate

CAS No.: 75587-06-3

Cat. No.: VC0527546

Molecular Formula: C12H24O3

Molecular Weight: 216.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxydecanoate - 75587-06-3

Specification

CAS No. 75587-06-3
Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
IUPAC Name ethyl 5-hydroxydecanoate
Standard InChI InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3
Standard InChI Key JZHPHZPSKLWKPM-UHFFFAOYSA-N
SMILES CCCCCC(CCCC(=O)OCC)O
Canonical SMILES CCCCCC(CCCC(=O)OCC)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Ethyl 5-hydroxydecanoate belongs to the class of hydroxy fatty acid esters, which are increasingly studied for their roles in biodegradable polymers and bioactive molecules. Its IUPAC name, ethyl 5-hydroxydecanoate, reflects its structural composition: a ten-carbon decanoic acid chain with a hydroxyl group at the fifth position, esterified with ethanol.

Molecular and Structural Characteristics

  • Molecular Formula: C12H24O3\text{C}_{12}\text{H}_{24}\text{O}_3

  • Molecular Weight: 216.32 g/mol

  • Canonical SMILES: CCCCCC(CCCC(=O)OCC)O

  • InChI Key: JZHPHZPSKLWKPM-UHFFFAOYSA-N

The compound’s hydroxyl group at the fifth carbon introduces polarity, influencing its solubility and reactivity, while the ethyl ester moiety enhances its volatility and compatibility with non-polar solvents.

Physical Properties

Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Ethyl 5-Hydroxydecanoate

PropertyValue/RangeSource
Boiling Point280–299°C @ 760 mm Hg
Density0.945–0.956 g/cm³ @ 20°C
Refractive Index1.442–1.452 @ 20°C
Solubility in WaterVery slight
Solubility in EthanolFully soluble
Odor ProfileSweet, fatty, peach-like

The compound’s low water solubility and high boiling point make it suitable for high-temperature industrial processes, while its pleasant aroma aligns with applications in perfumery .

Synthesis and Chemical Reactivity

Synthetic Routes

Ethyl 5-hydroxydecanoate is synthesized via two primary methods:

  • Esterification of 5-Hydroxydecanoic Acid:

    • Reaction: 5-Hydroxydecanoic Acid+EthanolH+Ethyl 5-Hydroxydecanoate+H2O\text{5-Hydroxydecanoic Acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 5-Hydroxydecanoate} + \text{H}_2\text{O}

    • Conditions: Sulfuric acid catalysis, reflux at 60–80°C, 6–8 hours .

    • Yield: >85% under optimized conditions .

  • Aldol Condensation:

    • Reaction: Ethyl acetoacetate reacts with 5-hydroxydecanal under acidic conditions to form the ester .

    • Catalysts: p-Toluenesulfonic acid or ion-exchange resins.

Reactivity and Derivative Formation

The compound’s hydroxyl and ester groups enable diverse transformations:

  • Oxidation: Using potassium permanganate (KMnO4\text{KMnO}_4) in acidic media yields ethyl 5-oxodecanoate .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 5-hydroxydecanol .

  • Hydrolysis: Acidic or basic conditions cleave the ester bond, producing 5-hydroxydecanoic acid and ethanol .

Comparative Analysis with Analogous Esters

Table 2: Comparison of Ethyl 5-Hydroxydecanoate with Similar Esters

CompoundMolecular FormulaBoiling Point (°C)Key Applications
Ethyl 5-hydroxydecanoateC12H24O3\text{C}_{12}\text{H}_{24}\text{O}_3280–299Flavors, bioplastics
Ethyl 3-hydroxyhexanoateC8H16O3\text{C}_8\text{H}_{16}\text{O}_3205–210Solvents, adhesives
Ethyl laurateC14H28O2\text{C}_{14}\text{H}_{28}\text{O}_2269–271Lubricants, cosmetics

The hydroxyl group’s position and chain length differentiate its reactivity and applications from shorter-chain esters .

Future Research Directions

  • Enzymatic Synthesis: Exploring lipase-catalyzed esterification for greener production.

  • Drug Delivery Systems: Utilizing its biodegradability for controlled-release formulations.

  • Agricultural Uses: Investigating antifungal properties for crop protection.

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